molecular formula C26H31N3O4 B2872370 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1049490-57-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2872370
CAS RN: 1049490-57-4
M. Wt: 449.551
InChI Key: BTBMOCZIVQFSQM-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.551. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

  • Cellular Proliferation in Tumors : A study conducted by Dehdashti et al. (2013) utilized a derivative of this compound, 18F-ISO-1, for PET imaging to evaluate tumor proliferation in patients with malignant neoplasms. The study found significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for proliferation, indicating the potential of this agent in assessing the proliferative status of solid tumors.

Receptor Studies

  • Sigma-2 Receptor Probe : A study by Xu et al. (2005) synthesized and evaluated derivatives of the compound as probes for sigma-2 receptors. The study found that one of the derivatives, [3H]RHM-1, had a high affinity for sigma-2 receptors, making it a useful ligand for studying these receptors in vitro.

Antidepressant Activity

  • Pyrroloisoquinoline Antidepressants : Research by Maryanoff et al. (1987) explored derivatives of pyrroloisoquinolines for antidepressant-like activity. The study identified potent antagonists and inhibitors of biogenic amine uptake, suggesting potential applications in the development of new antidepressants.

Synthetic Chemistry

  • Synthesis of Isoquinolines and Pyridines : A study by Roesch et al. (2001) focused on the synthesis of various isoquinoline derivatives using a palladium-catalyzed process. This highlights the compound's utility in synthetic chemistry for creating a variety of heterocycles.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-28-12-7-10-21(28)22(29-13-11-18-8-5-6-9-19(18)17-29)16-27-26(30)20-14-23(31-2)25(33-4)24(15-20)32-3/h5-10,12,14-15,22H,11,13,16-17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBMOCZIVQFSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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